2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzodioxaphosphol ring with a butylsulfanyl group attached, making it a subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a benzodioxaphosphol precursor with a butylsulfanyl reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is usually catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The benzodioxaphosphol ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted benzodioxaphosphol derivatives.
Scientific Research Applications
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. It may modulate enzyme activity, alter signaling pathways, and affect cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-, 3,6-, and 3,4,5,6-tert-Butylsulfanylphthalonitriles: These compounds share the butylsulfanyl group and have similar structural features.
2-(Butylsulfanyl)benzaldehyde: Another compound with a butylsulfanyl group, used in various research applications.
Uniqueness
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
85480-08-6 |
---|---|
Molecular Formula |
C10H13O3PS |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-butylsulfanyl-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H13O3PS/c1-2-3-8-15-14(11)12-9-6-4-5-7-10(9)13-14/h4-7H,2-3,8H2,1H3 |
InChI Key |
OWSBFGCTHWFNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP1(=O)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.